molecular formula C14H20ClNO3 B1419751 Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1184976-73-5

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No. B1419751
M. Wt: 285.76 g/mol
InChI Key: AYGGIWRZODFGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the following properties:



  • CAS Number : 1184976-73-5

  • Linear Formula : C14H20ClNO3

  • Molecular Weight : 285.77 g/mol

  • IUPAC Name : Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride



Synthesis Analysis

The synthetic pathway for this compound involves the reaction between methyl 3-hydroxybenzoate and 4-piperidinemethanol . The esterification of the hydroxy group with methanol yields the desired product.



Molecular Structure Analysis

The molecular structure of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride consists of a benzoate moiety linked to a piperidine ring via an ether linkage. The hydrochloride salt forms due to protonation of the nitrogen atom in the piperidine ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and acid-base reactions. It may serve as a precursor for the synthesis of other bioactive molecules.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder

  • Solubility : Soluble in polar organic solvents

  • Melting Point : Varies (please refer to specific literature)

  • Stability : Sensitive to light and moisture


Safety And Hazards


  • Irritant : Handle with care and use appropriate protective equipment.

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions

Research on this compound could explore its pharmacological activity, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets may lead to novel drug development.


Please note that this analysis is based on available information, and further studies are warranted to uncover additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGIWRZODFGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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